2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride
Overview
Description
This compound is a major metabolite of hydroxyzine . It exhibits high specific affinity for histamine H1 receptor and is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
A process for the synthesis of this compound has been described in a patent . The process involves the preparation of 2- [2- [4- [ (4-chloro phenyl) phenyl methyl]-1-piperazinyl] ethoxy acetic acid of formula (Ia) and pharmaceutically acceptable salts thereof .Molecular Structure Analysis
The compound of formula (Ia) may exist in the levorotatory form, the dextrorotatory form or a mixture of the levorotatory and dextrorotatory forms or pharmaceutically acceptable salts thereof . The compound has a molecular weight of 461.81 .Chemical Reactions Analysis
The reaction is generally carried out using aromatic solvents such as Toluene Xylene, etc. preferably Toluene, suitable organic base such as tertiary organic base like triethyl amine or Organic base like Sodium Carbonate .Physical and Chemical Properties Analysis
The compound has a molecular weight of 461.81 . The Inchi Code for the compound is 1S/C23H29ClN2O4/c24-21-8-6-20 (7-9-21)23 (19-4-2-1-3-5-19)26-12-10-25 (11-13-26)14-15-29-16-17-30-18-22 (27)28/h1-9,23H,10-18H2, (H,27,28) .Scientific Research Applications
Antihistamine Properties
Cetirizine dihydrochloride, which has the chemical structure of 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid dihydrochloride, is known for its properties as a selective H1 histamine receptor antagonist. This compound has been shown to be effective in the treatment of urticaria and allergic rhinitis (Arlette, 1991). Additionally, its use as a long-acting nonsedating antihistamine with some mast-cell stabilizing activity has been acknowledged in therapeutic applications for allergic conditions (Singh et al., 2012).
Manufacturing and Synthesis
A new manufacturing procedure for cetirizine dihydrochloride has been developed using 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide dihydrochloride as an intermediate. This process involves O-alkylation and subsequent hydrolysis, followed by salification to produce cetirizine dihydrochloride (Reiter et al., 2012). The synthesis of related compounds like 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol has also been explored, with optimization of technological parameters such as raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).
Biological Activity
The compound has been part of studies for synthesizing various derivatives with potential biological activities. For example, derivatives like 4-[(4-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino/1-arylsulphonamido/-4-arylidene-2-(4-methoxyphenyl)-5-oxo-imidazolines have been synthesized and assayed for their biological activity against bacteria and fungi, showing moderate activity in some cases (J.V.Guna et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSPGNDCPOVPBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016667 | |
Record name | Cetirizine monohydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83881-52-1, 798544-25-9 | |
Record name | Cetirizine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83881-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CETIRIZINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cetirizine monohydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.